molecular formula C23H22FNO5S B11085147 Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11085147
M. Wt: 443.5 g/mol
InChI Key: YTZKFLBJCAVYIO-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzamido group, and a dimethylthiophene carboxylate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the fluorophenylmethoxy and methoxybenzamido intermediates, followed by their coupling with the dimethylthiophene carboxylate. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C23H22FNO5S

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 2-[[4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H22FNO5S/c1-13-14(2)31-22(20(13)23(27)29-4)25-21(26)16-8-9-18(19(11-16)28-3)30-12-15-6-5-7-17(24)10-15/h5-11H,12H2,1-4H3,(H,25,26)

InChI Key

YTZKFLBJCAVYIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)C

Origin of Product

United States

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